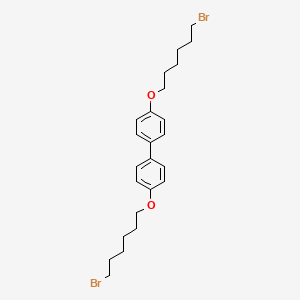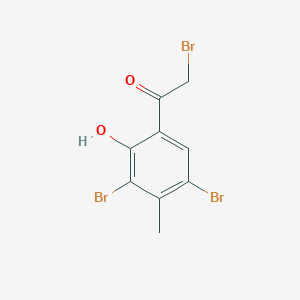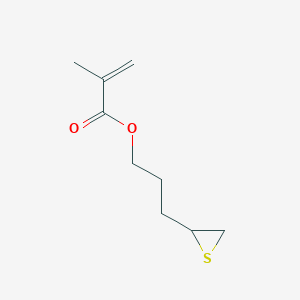
3-(Thiiran-2-yl)propyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thiiran-2-yl)propyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H16O2S It is a derivative of methacrylate, featuring a thiirane ring, which is a three-membered ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiiran-2-yl)propyl 2-methylprop-2-enoate typically involves the reaction of thiirane derivatives with methacrylic acid or its esters. One common method is the esterification of 3-(thiiran-2-yl)propanol with methacrylic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(Thiiran-2-yl)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The thiirane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can open the thiirane ring, leading to the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the thiirane ring, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the thiirane ring under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Thiiran-2-yl)propyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with unique properties.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 3-(Thiiran-2-yl)propyl 2-methylprop-2-enoate involves the interaction of its thiirane ring with various molecular targets. The thiirane ring can undergo ring-opening reactions, forming reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Thiiranylmethyl methacrylate: Similar structure but with a different alkyl chain length.
2,3-Epithiopropyl methacrylate: Contains an epithio group instead of a thiirane ring.
Uniqueness
3-(Thiiran-2-yl)propyl 2-methylprop-2-enoate is unique due to its specific combination of a thiirane ring and a methacrylate ester
Propiedades
Número CAS |
185204-46-0 |
|---|---|
Fórmula molecular |
C9H14O2S |
Peso molecular |
186.27 g/mol |
Nombre IUPAC |
3-(thiiran-2-yl)propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H14O2S/c1-7(2)9(10)11-5-3-4-8-6-12-8/h8H,1,3-6H2,2H3 |
Clave InChI |
SOHMMQWPRUUSFF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCCC1CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


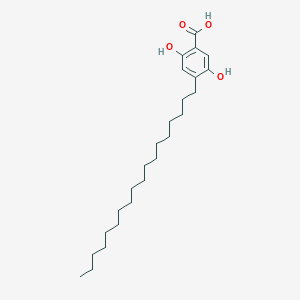

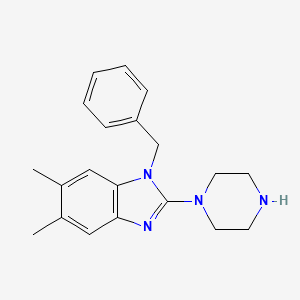

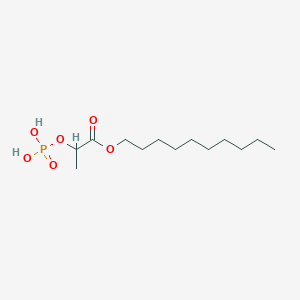
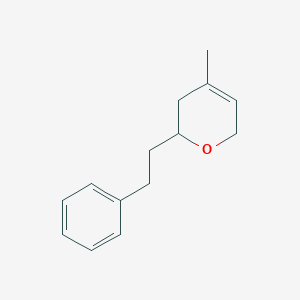
![1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole](/img/structure/B15164255.png)
![2-[2-[2-[2-[9-(1-Pyrenyl)nonyloxy]-3-(octadecyloxy)propoxy]ethoxy]ethoxy]ethanol](/img/structure/B15164257.png)
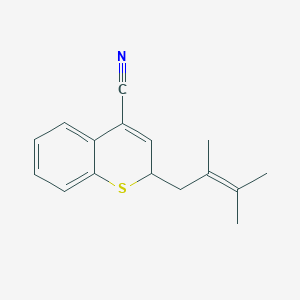
![Benzene, 1,3-bis[(10-bromodecyl)oxy]-](/img/structure/B15164262.png)
